1-Cyclohexyl-2-aziridinemethanol
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Overview
Description
1-Cyclohexyl-2-aziridinemethanol is an organic compound with the molecular formula C9H17NO It features a cyclohexyl group attached to an aziridine ring, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-2-aziridinemethanol can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with epichlorohydrin, followed by cyclization to form the aziridine ring. The final step involves the reduction of the intermediate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-2-aziridinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various cyclohexyl alcohols .
Scientific Research Applications
1-Cyclohexyl-2-aziridinemethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-aziridinemethanol involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-2-aziridineethanol
- 1-Cyclohexyl-2-aziridinepropanol
- 1-Cyclohexyl-2-aziridinebutanol
Uniqueness
1-Cyclohexyl-2-aziridinemethanol is unique due to its specific combination of a cyclohexyl group, an aziridine ring, and a methanol moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in both research and industrial settings .
Properties
CAS No. |
6299-50-9 |
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Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(1-cyclohexylaziridin-2-yl)methanol |
InChI |
InChI=1S/C9H17NO/c11-7-9-6-10(9)8-4-2-1-3-5-8/h8-9,11H,1-7H2 |
InChI Key |
QHLFFRWYPHBPAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC2CO |
Origin of Product |
United States |
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